5-cyclopropyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)isoxazole-3-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of isoxazoles, including “5-cyclopropyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)isoxazole-3-carboxamide”, consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activity .Scientific Research Applications
Synthesis and Biological Evaluation
A study conducted by Rahmouni et al. (2016) focuses on the synthesis of a series of pyrazolopyrimidines derivatives, which includes compounds structurally related to 5-cyclopropyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)isoxazole-3-carboxamide. These compounds were evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, indicating potential applications in cancer therapy and inflammation management (Rahmouni et al., 2016).
Antitumor Activity
Lombardo et al. (2004) described a series of substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides as potent Src/Abl kinase inhibitors with significant antiproliferative activity against various tumor cell lines. These compounds, sharing a structural similarity with the query compound, demonstrate potential for developing novel antitumor therapies (Lombardo et al., 2004).
Anti-inflammatory Applications
Patterson et al. (1992) explored the synthesis and application of a compound structurally similar to this compound in the treatment of arthritis. This research highlights the potential of such compounds in developing anti-inflammatory medications (Patterson et al., 1992).
Antimicrobial and Antifungal Properties
Several studies have indicated that compounds structurally related to the query compound demonstrate significant antimicrobial and antifungal properties. For instance, Vicentini et al. (2007) investigated the antifungal activity of pyrazole/isoxazole-3-carboxamido-4-carboxylic acids against various phytopathogens, suggesting the potential use of these compounds in managing fungal infections (Vicentini et al., 2007).
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds, which are crucial in medicinal chemistry, has been explored using compounds similar to this compound. For instance, Gangurde et al. (2014) demonstrated the synthesis of pyrazolopyrimidine derivatives, highlighting the versatility of such compounds in creating diverse medicinal molecules (Gangurde et al., 2014).
Mechanism of Action
Target of Action
Isoxazole derivatives have been known to exhibit a wide spectrum of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . The specific targets would depend on the particular biological activity exhibited by this compound.
Mode of Action
It is known that the substitution of various groups on the isoxazole ring imparts different activities . The interaction of this compound with its targets would result in changes that contribute to its biological effects.
Biochemical Pathways
Given the wide range of biological activities associated with isoxazole derivatives , it can be inferred that multiple pathways could be affected, leading to downstream effects that contribute to its therapeutic potential.
Result of Action
Given the wide range of biological activities associated with isoxazole derivatives , it can be inferred that this compound could have multiple effects at the molecular and cellular levels.
Properties
IUPAC Name |
5-cyclopropyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-19(16-10-17(25-23-16)14-6-7-14)20-9-8-13-11-21-18(22-12-13)15-4-2-1-3-5-15/h1-5,10-12,14H,6-9H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZVTMGTIYGVSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCCC3=CN=C(N=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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